Cas no 1804677-62-0 (3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine)

3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine
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- インチ: 1S/C6H5F2N3O3/c7-5(8)3-2(12)1-10-6(4(3)9)11(13)14/h1,5,12H,9H2
- InChIKey: KTPCJGVJXSCYAY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C=1N)[N+](=O)[O-])O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 105
3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024005515-1g |
3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine |
1804677-62-0 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
Alichem | A024005515-500mg |
3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine |
1804677-62-0 | 97% | 500mg |
$1,029.00 | 2022-04-01 |
3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine 関連文献
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3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridineに関する追加情報
3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine: A Comprehensive Overview
The compound 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine (CAS No: 1804677-62-0) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound, characterized by its unique structural features, has garnered attention in recent scientific studies due to its versatile properties and promising applications in drug development, materials science, and chemical synthesis.
3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine belongs to the class of pyridine derivatives, which are known for their aromatic stability and reactivity. The molecule consists of a pyridine ring substituted with an amino group at position 3, a difluoromethyl group at position 4, a hydroxyl group at position 5, and a nitro group at position 2. These substituents contribute to the compound's electronic properties, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the design of bioactive molecules with potential therapeutic applications. The presence of multiple functional groups in 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine allows for extensive chemical versatility. For instance, the amino group can act as a nucleophile in substitution reactions, while the nitro group can serve as an electron-withdrawing substituent, influencing the reactivity of the molecule.
The difluoromethyl group at position 4 introduces fluorine atoms into the structure, which are known for their unique electronic effects and potential biological activity. Fluorinated compounds are increasingly being explored in drug discovery due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. This makes 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine a promising candidate for further exploration in the development of novel pharmaceutical agents.
In addition to its medicinal applications, 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine has shown potential in materials science. The pyridine ring's aromaticity and substituent effects can be exploited in the design of advanced materials such as coordination polymers, metal-organic frameworks (MOFs), and functional polymers. These materials have applications ranging from gas storage to catalysis and sensing technologies.
Recent research has also focused on the synthesis and characterization of 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine using novel methodologies. Traditional synthetic routes often involve multi-step processes with low yields, but advancements in catalytic chemistry and green synthesis techniques have enabled more efficient and environmentally friendly production methods. These improvements are crucial for scaling up the synthesis of this compound for industrial applications.
The hydroxyl group at position 5 adds another layer of functionality to this molecule. It can participate in hydrogen bonding interactions, which are essential for molecular recognition and binding in biological systems. This feature makes 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine a valuable building block for constructing bioactive molecules with specific binding affinities to target proteins or enzymes.
Furthermore, the nitro group at position 2 imparts strong electron-withdrawing effects on the pyridine ring, enhancing the molecule's electrophilic character. This property is advantageous in various organic transformations, such as nucleophilic aromatic substitutions and Diels-Alder reactions. The combination of these substituents makes 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine a versatile platform for exploring new chemical reactions and designing innovative compounds.
Recent studies have also investigated the photophysical properties of pyridine derivatives, including 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine, under different conditions. These investigations have revealed potential applications in optoelectronic devices and sensors due to their ability to absorb and emit light across various wavelengths. Such findings underscore the compound's potential beyond traditional chemical synthesis into advanced material science.
In conclusion, 3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine (CAS No: 1804677-62-) is a multifaceted organic compound with significant implications across diverse scientific domains. Its unique structural features, coupled with recent advancements in synthetic methodologies and application-oriented research, position it as a key player in future innovations within medicinal chemistry, materials science, and beyond.
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